2-(4-Benzyloxyphenyl)-4-methoxypyridine
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Overview
Description
2-(4-Benzyloxyphenyl)-4-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxyphenyl group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)-4-methoxypyridine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-benzyloxyphenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring. This can be accomplished through a condensation reaction between the benzyloxyphenyl intermediate and a suitable pyridine precursor, such as 4-methoxypyridine-2-carboxaldehyde, under acidic conditions.
Final Product Isolation: The final product, this compound, is isolated through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxyphenyl)-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Benzyloxyphenyl)-4-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: Known for its neuroprotective properties.
2-(4-Benzyloxyphenyl)ethanol: Used in various chemical syntheses.
4-Benzyloxyphenylacetic acid: Utilized in organic synthesis and medicinal chemistry.
Uniqueness
2-(4-Benzyloxyphenyl)-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a benzyloxyphenyl group and a methoxy group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-2-(4-phenylmethoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-18-11-12-20-19(13-18)16-7-9-17(10-8-16)22-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNWRQZAMQFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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